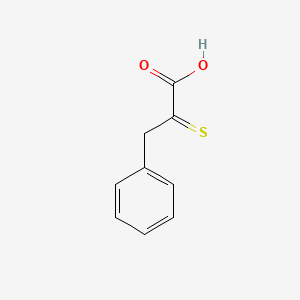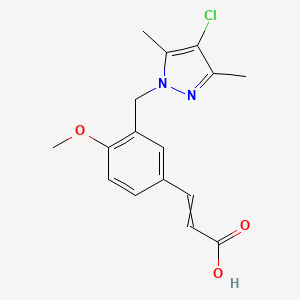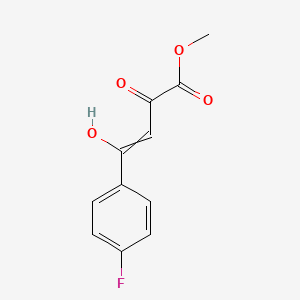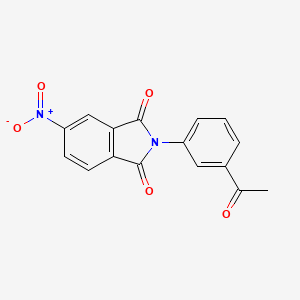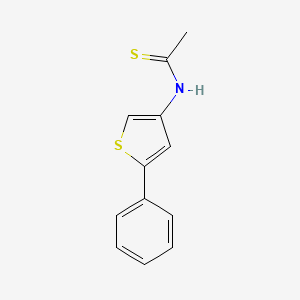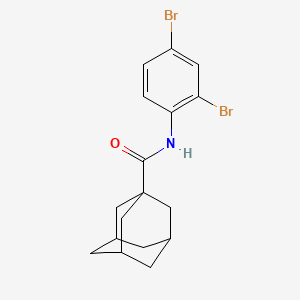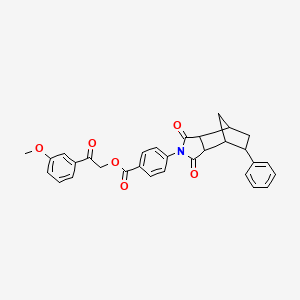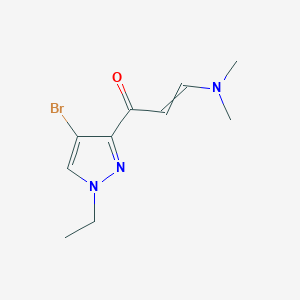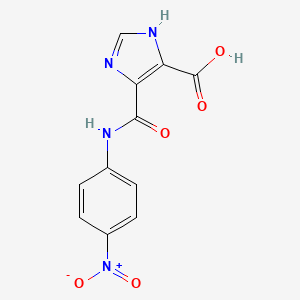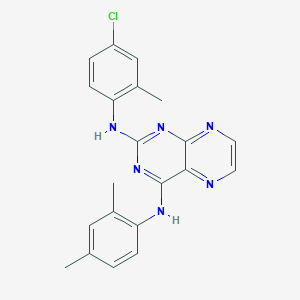![molecular formula C17H20N2OS B15150987 2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the 1,3,4-thiadiazole ring in its structure adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL typically involves a multi-step process. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction forms the 1,3,4-thiadiazole ring, which is then further reacted with various reagents to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For instance, the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction has been reported to be effective . This method offers advantages such as high yield, mild reaction conditions, and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . Reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and catalysts such as phosphorus oxychloride (POCl3).
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Spiro-1,3,4-thiadiazolines: These compounds share a similar spiro linkage and thiadiazole ring but differ in their substituents.
Spiroheterocycles: These compounds contain a spiro linkage with various heterocyclic rings, including thiadiazole.
Uniqueness
What sets 2-{3H-SPIRO[1,3,4-THIADIAZOLE-2,8’-TRICYCLO[5.2.1.0(2),?]DECAN]-5-YL}PHENOL apart is its unique combination of a spiro linkage with a tricyclic structure and a phenol group. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H20N2OS |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-spiro[3H-1,3,4-thiadiazole-2,8'-tricyclo[5.2.1.02,6]decane]-5-ylphenol |
InChI |
InChI=1S/C17H20N2OS/c20-15-7-2-1-4-13(15)16-18-19-17(21-16)9-10-8-14(17)12-6-3-5-11(10)12/h1-2,4,7,10-12,14,19-20H,3,5-6,8-9H2 |
InChI Key |
INHLHMFJYFWYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC34NN=C(S4)C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15150907.png)

